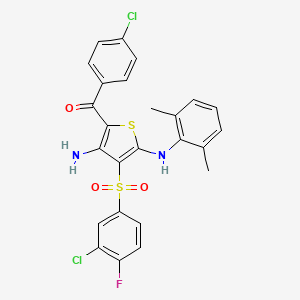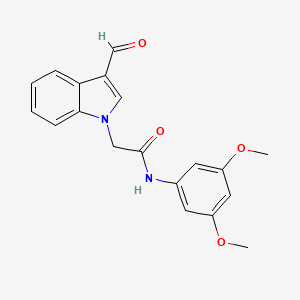![molecular formula C20H19N3O5S B14966042 4-methoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B14966042.png)
4-methoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, substituted with methoxyphenyl and benzamide groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 4-methoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thienopyrazole Core: This step typically involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrazole ring.
Substitution Reactions:
Oxidation: The final step involves the oxidation of the thienopyrazole core to introduce the dioxido groups, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
4-methoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, often using reagents like sodium borohydride.
Substitution: The methoxy and benzamide groups can be substituted with other functional groups using appropriate reagents and conditions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding acids or amines.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various acids and bases.
Applications De Recherche Scientifique
4-methoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress plays a role.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-methoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Oxidative Stress Modulation: By influencing oxidative stress pathways, the compound can modulate cellular responses to oxidative damage.
Enzyme Inhibition: It may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects.
Signal Transduction: The compound can affect signal transduction pathways, leading to changes in cellular behavior and function.
Comparaison Avec Des Composés Similaires
4-methoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can be compared with other similar compounds, such as:
Quinolinyl-pyrazoles: These compounds share a similar pyrazole core but differ in their substitution patterns and biological activities.
Methacetin: A simpler compound with a methoxyphenyl group, used primarily in liver function tests.
Diketopyrrolopyrrole Derivatives: These compounds are used in the development of organic semiconductors and have different electronic properties compared to thienopyrazoles.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thienopyrazole core, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H19N3O5S |
|---|---|
Poids moléculaire |
413.4 g/mol |
Nom IUPAC |
4-methoxy-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C20H19N3O5S/c1-27-15-7-3-13(4-8-15)20(24)21-19-17-11-29(25,26)12-18(17)22-23(19)14-5-9-16(28-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,21,24) |
Clé InChI |
YACXSHWEYOBXCV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-2-({2-[(3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B14965960.png)
![2-[[6-(4-fluorophenyl)-7-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B14965964.png)
![1-(3,5-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14965966.png)
![5-(3,4-Difluorophenyl)-7-ethoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14965970.png)
![N-ethyl-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B14965980.png)

![3-hydroxy-1-(3-methylphenyl)-3-(3-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B14965993.png)

![7-Methoxy-5-[4-(methylsulfanyl)phenyl]-2-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14966004.png)


![2-Heptyl-5H-oxazolo[4,5-c]quinolin-4-one](/img/structure/B14966029.png)
![2-[(2,5-difluorobenzyl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one](/img/structure/B14966035.png)

